molecular formula C14H18BrNO2 B8153261 (4-Bromo-1,3-dihydro-isoindol-2-yl)-acetic acid tert-butyl ester

(4-Bromo-1,3-dihydro-isoindol-2-yl)-acetic acid tert-butyl ester

Cat. No.: B8153261
M. Wt: 312.20 g/mol
InChI Key: ANVVTMMLTVAUCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromo-1,3-dihydro-isoindol-2-yl)-acetic acid tert-butyl ester is a synthetic organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1,3-dihydro-isoindol-2-yl)-acetic acid tert-butyl ester typically involves the following steps:

    Acylation: The attachment of the acetic acid moiety to the brominated isoindoline.

    Esterification: The conversion of the acetic acid group to its tert-butyl ester form.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of the bromine atom or reduction of other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-1,3-dihydro-isoindol-2-yl)-acetic acid tert-butyl ester can be used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound may be used to study the effects of isoindoline derivatives on various biological pathways.

Medicine

In medicinal chemistry, it may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, it could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Bromo-1,3-dihydro-isoindol-2-yl)-acetic acid tert-butyl ester would depend on its specific biological target. Generally, isoindoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-1,3-dihydro-isoindol-2-yl)-acetic acid tert-butyl ester
  • (4-Fluoro-1,3-dihydro-isoindol-2-yl)-acetic acid tert-butyl ester

Uniqueness

The presence of the bromine atom in (4-Bromo-1,3-dihydro-isoindol-2-yl)-acetic acid tert-butyl ester may confer unique reactivity and biological activity compared to its chloro or fluoro analogs.

Properties

IUPAC Name

tert-butyl 2-(4-bromo-1,3-dihydroisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)9-16-7-10-5-4-6-12(15)11(10)8-16/h4-6H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVVTMMLTVAUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CC2=C(C1)C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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